Hexadecanamide, N-octadecyl-
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Overview
Description
Hexadecanamide, N-octadecyl- is a fatty amide derived from palmitic acid. It is a long-chain amide with the molecular formula C34H69NO. This compound is known for its role in various biological and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecanamide, N-octadecyl- can be synthesized through the reaction of hexadecanoic acid (palmitic acid) with octadecylamine. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of hexadecanamide, N-octadecyl- often involves the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Hexadecanamide, N-octadecyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: Hexadecanamide, N-octadecyl- can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Hexadecanoic acid and octadecanoic acid.
Reduction: Hexadecylamine and octadecylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Hexadecanamide, N-octadecyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: This compound is studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Hexadecanamide, N-octadecyl- is investigated for its anti-inflammatory and analgesic properties.
Industry: It is used in the production of lubricants, coatings, and as an additive in plastics to improve their properties.
Mechanism of Action
The mechanism of action of hexadecanamide, N-octadecyl- involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Hexadecanamide, N-octadecyl- can be compared with other long-chain amides such as:
Hexadecanamide: Similar in structure but lacks the octadecyl group.
Octadecanamide: Similar in structure but lacks the hexadecyl group.
N-hexadecylhexadecanamide: Contains two hexadecyl groups instead of one hexadecyl and one octadecyl group.
The uniqueness of hexadecanamide, N-octadecyl- lies in its specific combination of hexadecyl and octadecyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
130754-61-9 |
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Molecular Formula |
C34H69NO |
Molecular Weight |
507.9 g/mol |
IUPAC Name |
N-octadecylhexadecanamide |
InChI |
InChI=1S/C34H69NO/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-35-34(36)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-33H2,1-2H3,(H,35,36) |
InChI Key |
LATYIOCNFUDYLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
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